molecular formula C10H15ClS B13557359 2-(3-(Chloromethyl)pentyl)thiophene

2-(3-(Chloromethyl)pentyl)thiophene

Cat. No.: B13557359
M. Wt: 202.74 g/mol
InChI Key: ZFGMLKZOCNADQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Chloromethyl)pentyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)pentyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Chloromethyl)pentyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-(3-(azidomethyl)pentyl)thiophene or 2-(3-(thiomethyl)pentyl)thiophene.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-(3-(methyl)pentyl)thiophene

Scientific Research Applications

2-(3-(Chloromethyl)pentyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Chloromethyl)pentyl)thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Bromomethyl)pentyl)thiophene
  • 2-(3-(Iodomethyl)pentyl)thiophene
  • 2-(3-(Methyl)pentyl)thiophene

Uniqueness

2-(3-(Chloromethyl)pentyl)thiophene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for various chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

2-[3-(chloromethyl)pentyl]thiophene

InChI

InChI=1S/C10H15ClS/c1-2-9(8-11)5-6-10-4-3-7-12-10/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

ZFGMLKZOCNADQI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC=CS1)CCl

Origin of Product

United States

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